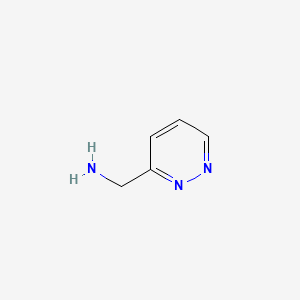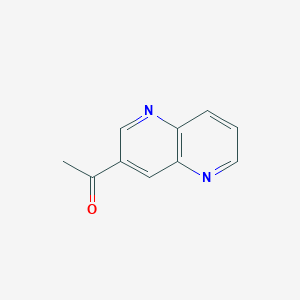
2-Bromo-6-(thiophen-3-yl)pyridine
Vue d'ensemble
Description
2-Bromo-6-(thiophen-3-yl)pyridine is a heterocyclic compound that features both a brominated pyridine ring and a thiophene ring
Mécanisme D'action
Target of Action
It is known that this compound is often used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-6-(thiophen-3-yl)pyridine may interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions for these processes are generally mild and tolerant of various functional groups .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
As a component in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds , which are crucial in the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound is often used, depends on the reaction conditions, which are typically mild and tolerant of various functional groups . The stability of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(thiophen-3-yl)pyridine typically involves the bromination of 6-(thiophen-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, ensuring consistent production quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The thiophene ring in this compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium(II) acetate (Pd(OAc)2) as a catalyst, with a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.
Applications De Recherche Scientifique
2-Bromo-6-(thiophen-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-(thiophen-2-yl)pyridine
- 2-Bromo-5-(thiophen-2-yl)pyridine
- 2-Bromo-4-(thiophen-3-yl)pyridine
Comparison: 2-Bromo-6-(thiophen-3-yl)pyridine is unique due to the specific positioning of the bromine atom and the thiophene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, making it suitable for distinct applications in synthesis and research.
Propriétés
IUPAC Name |
2-bromo-6-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPMQIYFGZTIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623308 | |
| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463337-00-0 | |
| Record name | 2-Bromo-6-(thiophen-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














